molecular formula C9H16ClNS B6147308 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride CAS No. 2098075-52-4

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride

Cat. No.: B6147308
CAS No.: 2098075-52-4
M. Wt: 205.7
InChI Key:
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Description

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a thiophene ring substituted with a tert-butyl group and a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Synthesis of 5-tert-butylthiophene: This can be achieved through the alkylation of thiophene with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the methanamine group: The 5-tert-butylthiophene is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming 1-(5-tert-butylthiophen-3-yl)methanamine.

    Formation of the hydrochloride salt: The final step involves the reaction of 1-(5-tert-butylthiophen-3-yl)methanamine with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological systems and can act as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:

    5-tert-butylthiophene: Lacks the methanamine group and has different chemical reactivity.

    1-(5-methylthiophen-3-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

    Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a methanamine group, resulting in different chemical behavior.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2098075-52-4

Molecular Formula

C9H16ClNS

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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